molecular formula C12H13NO6S B4014874 2-(4-nitrophenyl)sulfonylcyclopentane-1-carboxylic acid

2-(4-nitrophenyl)sulfonylcyclopentane-1-carboxylic acid

Cat. No.: B4014874
M. Wt: 299.30 g/mol
InChI Key: DAFGBJNYNSYTIU-UHFFFAOYSA-N
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Description

2-(4-nitrophenyl)sulfonylcyclopentane-1-carboxylic acid is an organic compound characterized by a cyclopentane ring substituted with a carboxylic acid group and a sulfonyl group attached to a 4-nitrophenyl moiety

Properties

IUPAC Name

2-(4-nitrophenyl)sulfonylcyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO6S/c14-12(15)10-2-1-3-11(10)20(18,19)9-6-4-8(5-7-9)13(16)17/h4-7,10-11H,1-3H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAFGBJNYNSYTIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-nitrophenyl)sulfonylcyclopentane-1-carboxylic acid typically involves the sulfonylation of cyclopentane-1-carboxylic acid with 4-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(4-nitrophenyl)sulfonylcyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives, such as acyl chlorides.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Strong bases like sodium hydroxide or potassium tert-butoxide.

    Oxidation: Oxidizing agents like thionyl chloride for converting carboxylic acids to acyl chlorides.

Major Products Formed:

    Reduction: 2-(4-aminophenyl)sulfonylcyclopentane-1-carboxylic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 2-(4-nitrophenyl)sulfonylcyclopentane-1-carbonyl chloride.

Scientific Research Applications

2-(4-nitrophenyl)sulfonylcyclopentane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition due to its sulfonyl group.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)sulfonylcyclopentane-1-carboxylic acid largely depends on its functional groups. The nitro group can undergo reduction to form an amino group, which can interact with biological targets. The sulfonyl group can act as an electrophile, participating in various substitution reactions. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity to molecular targets.

Comparison with Similar Compounds

  • 2-(4-aminophenyl)sulfonylcyclopentane-1-carboxylic acid
  • 2-(4-nitrophenyl)sulfonylcyclohexane-1-carboxylic acid
  • 2-(4-nitrophenyl)sulfonylbenzene-1-carboxylic acid

Comparison: Compared to its analogs, 2-(4-nitrophenyl)sulfonylcyclopentane-1-carboxylic acid is unique due to the presence of a cyclopentane ring, which imparts different steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-nitrophenyl)sulfonylcyclopentane-1-carboxylic acid
Reactant of Route 2
2-(4-nitrophenyl)sulfonylcyclopentane-1-carboxylic acid

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